Cas no 36894-29-8 (3,3-dimethyl-1-(2-nitrophenyl)urea)
3,3-dimethyl-1-(2-nitrophenyl)urea Chemical and Physical Properties
Names and Identifiers
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- Urea,N,N-dimethyl-N'-(2-nitrophenyl)-
- 1,1-dimethyl-3-(2-nitrophenyl)urea
- N-2-Nitrophenyl-N',N'-dimethylurea
- Urea,1,1-dimethyl-3-(o-nitrophenyl)- (6CI)
- AKOS002948274
- FRBHCWIPAUJHEP-UHFFFAOYSA-N
- 36894-29-8
- DTXSID10338902
- 3,3-dimethyl-1-(2-nitrophenyl)urea
- SCHEMBL7088418
- EN300-42066
- N,N-Dimethyl-N'-(2-nitrophenyl)urea #
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- Inchi: 1S/C9H11N3O3/c1-11(2)9(13)10-7-5-3-4-6-8(7)12(14)15/h3-6H,1-2H3,(H,10,13)
- InChI Key: FRBHCWIPAUJHEP-UHFFFAOYSA-N
- SMILES: O=C(N(C)C)NC1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 209.08013
- Monoisotopic Mass: 209.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 78.2Ų
Experimental Properties
- PSA: 75.48
3,3-dimethyl-1-(2-nitrophenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D471533-50mg |
3,3-dimethyl-1-(2-nitrophenyl)urea |
36894-29-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D471533-100mg |
3,3-dimethyl-1-(2-nitrophenyl)urea |
36894-29-8 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D471533-500mg |
3,3-dimethyl-1-(2-nitrophenyl)urea |
36894-29-8 | 500mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-42066-0.05g |
3,3-dimethyl-1-(2-nitrophenyl)urea |
36894-29-8 | 100% | 0.05g |
$64.0 | 2023-02-10 | |
| Enamine | EN300-42066-0.1g |
3,3-dimethyl-1-(2-nitrophenyl)urea |
36894-29-8 | 100% | 0.1g |
$66.0 | 2023-02-10 | |
| Enamine | EN300-42066-0.25g |
3,3-dimethyl-1-(2-nitrophenyl)urea |
36894-29-8 | 100% | 0.25g |
$92.0 | 2023-02-10 | |
| Enamine | EN300-42066-0.5g |
3,3-dimethyl-1-(2-nitrophenyl)urea |
36894-29-8 | 100% | 0.5g |
$175.0 | 2023-02-10 | |
| Enamine | EN300-42066-1.0g |
3,3-dimethyl-1-(2-nitrophenyl)urea |
36894-29-8 | 100% | 1.0g |
$256.0 | 2023-02-10 | |
| Enamine | EN300-42066-2.5g |
3,3-dimethyl-1-(2-nitrophenyl)urea |
36894-29-8 | 100% | 2.5g |
$503.0 | 2023-02-10 | |
| Enamine | EN300-42066-5.0g |
3,3-dimethyl-1-(2-nitrophenyl)urea |
36894-29-8 | 100% | 5.0g |
$743.0 | 2023-02-10 |
3,3-dimethyl-1-(2-nitrophenyl)urea Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3,3-dimethyl-1-(2-nitrophenyl)urea
In-Depth Analysis of 3,3-dimethyl-1-(2-nitrophenyl)urea (CAS No. 36894-29-8): Properties, Applications, and Market Insights
3,3-dimethyl-1-(2-nitrophenyl)urea (CAS No. 36894-29-8) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This urea derivative is characterized by its unique molecular structure, which includes a nitrophenyl group and dimethyl substituents. Its chemical formula is C9H11N3O3, and it is often utilized as an intermediate in the synthesis of more complex molecules. The compound's nitro group and urea backbone make it a valuable building block in various chemical reactions, particularly in the development of agrochemicals and pharmaceuticals.
The physical and chemical properties of 3,3-dimethyl-1-(2-nitrophenyl)urea contribute to its versatility. It typically appears as a crystalline solid with a melting point ranging between 120-125°C. The presence of the nitrophenyl moiety enhances its reactivity, allowing it to participate in a variety of nucleophilic substitution reactions. Researchers often explore its solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, which are commonly used in laboratory settings. Its stability under standard conditions makes it a reliable choice for synthetic applications.
One of the most prominent applications of 3,3-dimethyl-1-(2-nitrophenyl)urea is in the pharmaceutical industry. As a key intermediate, it is employed in the synthesis of compounds with potential biological activity. For instance, it has been investigated for its role in the development of enzyme inhibitors and antimicrobial agents. The nitrophenyl group is particularly valuable in drug design due to its ability to interact with biological targets. Additionally, this compound has found use in agrochemical research, where it serves as a precursor for herbicides and pesticides.
In recent years, the demand for 3,3-dimethyl-1-(2-nitrophenyl)urea has increased due to its relevance in green chemistry and sustainable synthesis. With growing environmental concerns, researchers are focusing on eco-friendly methods to produce such intermediates. The compound's potential role in catalysis and biodegradable materials has also sparked interest. For example, its derivatives are being studied for their ability to degrade pollutants, aligning with global efforts to reduce chemical waste.
The market trends for 3,3-dimethyl-1-(2-nitrophenyl)urea reflect its expanding applications. According to industry reports, the compound is increasingly sourced by pharmaceutical manufacturers and research institutions. Its availability in high purity grades (e.g., >98%) has made it a preferred choice for precision synthesis. Furthermore, advancements in analytical techniques, such as HPLC and mass spectrometry, have improved the quality control processes for this compound, ensuring consistent performance in end-use applications.
From a safety and handling perspective, 3,3-dimethyl-1-(2-nitrophenyl)urea requires standard laboratory precautions. While it is not classified as highly hazardous, proper personal protective equipment (PPE), including gloves and goggles, is recommended during handling. Storage conditions typically involve keeping the compound in a cool, dry place away from direct sunlight to maintain its stability. These precautions are in line with general chemical safety protocols and ensure safe usage in industrial and academic settings.
Looking ahead, the future of 3,3-dimethyl-1-(2-nitrophenyl)urea appears promising, with ongoing research exploring its potential in nanotechnology and material science. Its molecular structure offers opportunities for modification, enabling the creation of novel materials with tailored properties. As the scientific community continues to uncover new applications, this compound is likely to remain a focal point in organic synthesis and industrial chemistry.
In conclusion, 3,3-dimethyl-1-(2-nitrophenyl)urea (CAS No. 36894-29-8) is a versatile and valuable compound with diverse applications in pharmaceuticals, agrochemicals, and beyond. Its unique properties, coupled with its role in sustainable chemistry, make it a subject of ongoing interest. Whether you are a researcher, manufacturer, or enthusiast, understanding this compound's potential can provide valuable insights into the evolving landscape of chemical innovation.
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